molecular formula C20H15FN4O3S B3007244 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242964-57-3

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B3007244
CAS RN: 1242964-57-3
M. Wt: 410.42
InChI Key: QLKXVAMENVNUPZ-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a heterocyclic compound . It has a fluorophenyl group, an oxoethylthio group, and a methoxyphenyl group attached to the triazolopyrazine core.


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, related compounds such as 1,2,4-triazolo[4,3-a]pyridines have been synthesized via oxidative [4 + 1] annulation in the presence of I2–DMSO . This protocol enables the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .

Scientific Research Applications

I have conducted a search and found information on the broader class of triazole derivatives, which includes the compound . Here is a comprehensive analysis focusing on six unique applications:

Antifungal Activity

Triazole derivatives have been evaluated for their antifungal activity against species such as Cryptococcus and Candida, showing potential as pharmacological agents in treating fungal infections .

Anticancer Properties

Some triazole compounds exhibit diverse pharmacological activities, including anticancer effects. They are being studied for their potential to inhibit cancer cell growth .

Antimicrobial Effects

Triazoles are known for their antimicrobial properties. Research is ongoing to explore their effectiveness against various microbial strains .

Analgesic and Anti-inflammatory Uses

These compounds are also being investigated for their analgesic and anti-inflammatory properties, which could lead to new pain management medications .

Antioxidant Capacity

The antioxidant potential of triazole derivatives is another area of interest, with studies looking into their ability to combat oxidative stress .

Antiviral Applications

Triazole derivatives have shown promise as antiviral agents. Novel triazoloquinoxaline derivatives have been synthesized with potential antiviral activities .

SpringerOpen - Triazole analogues as potential pharmacological agents Springer - Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo Springer - [1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and…

properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-28-16-4-2-3-15(11-16)24-9-10-25-18(19(24)27)22-23-20(25)29-12-17(26)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKXVAMENVNUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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